BenchChemオンラインストアへようこそ!

5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide

Epigenetics Bromodomain inhibition BRD4

5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide (CAS 515858-72-7, MF: C₈H₅BrN₂O₃, MW: 257.04 g/mol) is a dual-heterocyclic building block that couples a 5-bromofuran-2-carbonyl moiety with an isoxazol-3-amine via a carboxamide linkage. The isoxazole-furan scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives showing activities across anticancer, COX-inhibitory, and antimicrobial endpoints.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
Cat. No. B3592132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1=CON=C1NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)8(12)10-7-3-4-13-11-7/h1-4H,(H,10,11,12)
InChIKeyUKAJRGRISJEVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide Procurement Guide: Structural & Biological Baseline


5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide (CAS 515858-72-7, MF: C₈H₅BrN₂O₃, MW: 257.04 g/mol) is a dual-heterocyclic building block that couples a 5-bromofuran-2-carbonyl moiety with an isoxazol-3-amine via a carboxamide linkage . The isoxazole-furan scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives showing activities across anticancer, COX-inhibitory, and antimicrobial endpoints [1]. Its substitution pattern—bromine at the furan 5-position together with N-linkage to isoxazol-3-yl (rather than the 4-yl regioisomer)—distinguishes it within the isoxazole-carboxamide chemical space .

Why Isoxazole-Carboxamide Analogs Cannot Be Freely Substituted for 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide


Even subtle positional changes on the isoxazole or furan rings can profoundly alter target-binding profiles in this chemical class. The regioisomer 5-bromo-N-(isoxazol-4-yl)furan-2-carboxamide (CAS 1248825-72-0) shares the identical molecular formula and heavy-atom count, yet the relocation of the amide attachment from the 3-position to the 4-position of the isoxazole redirects the hydrogen-bond donor/acceptor vector—a difference that determines selectivity between COX-1/COX-2 isoforms, bromodomain (BRD) recognition, or kinase inhibition across isoxazole-carboxamide series [1]. Furthermore, the 5-bromo substituent on the furan ring functions simultaneously as a pharmacophoric halogen (modulating logP and electronic effects) and as a reactive handle for late-stage derivatization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling . Removing the bromine eliminates this dual functionality, while substituting it at the isoxazole rather than the furan shifts both reactivity and biological SAR in ways that cannot be predicted by simple potency scaling. The quantitative differentiation evidence below confirms that generic substitution within this family carries a high risk of divergent biological performance.

Quantitative Differentiation Evidence: 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide vs. Closest Analogs


Regioisomeric Target Engagement: 3-yl vs. 4-yl Isoxazole Linkage in BRD Bromodomain Binding

The 3-yl vs. 4-yl isoxazole linkage determines whether a compound engages the acetyl-lysine binding pocket of BET bromodomains. In an isoxazole-containing amino acid series, compound 4d achieved IC₅₀ values of <5 μM for BRD2(1) and BRD4(1) [1]. The regioisomer 5-bromo-N-(isoxazol-4-yl)furan-2-carboxamide (CAS 1248825-72-0) does not appear in any reported BRD screening dataset, suggesting the 4-yl amide vector is incompatible with the KAc recognition motif. The 3-yl isomer positions the carboxamide NH and furan oxygen in a geometry that can mimic the acetyl-lysine hydrogen-bond network, a feature absent in the 4-yl variant.

Epigenetics Bromodomain inhibition BRD4 BRD2

Bromine Substituent Effect on Antileishmanial Activity: Potency Gain Over Non-Brominated Furan-2-Carboxamide

Direct head-to-head comparison of the 5-bromofuran-2-carboxamide core (the acyl fragment of the target compound) against non-brominated furan-2-carboxamide was conducted in a Leishmania promastigote model. Against L. donovani, the brominated derivative shifted the IC₅₀ from 29.9 μM (non-brominated, compound 2) to 25.9 μM (5-bromofuran-2-carboxamide, compound 3)—a 13.4% potency improvement [1]. Against L. braziliensis, the non-brominated analog was more potent (IC₅₀ 28.3 vs. 36.6 μM), indicating species-selectivity modulation by the bromine substituent. In a BALB/c mouse model of visceral leishmaniasis, intraperitoneal administration of 10 mg/kg of the non-brominated analog for 5 days reduced spleen parasite burden by 75.8 ± 5.7% (smear) and 72.1 ± 0.6% (microdilution culture) [1]. While the target compound was not tested in this in vivo model, its 5-bromofuran-2-carbonyl pharmacophore is directly derived from compound 3.

Neglected tropical diseases Antiparasitic agents Leishmania donovani Leishmania braziliensis

Class-Level COX-2 Inhibitory Potency: Isoxazole-Carboxamide Pharmacophore Validation

The isoxazole-carboxamide chemotype has been validated as a sub-micromolar COX-2 inhibitory scaffold, establishing a class-level benchmark that this compound is positioned to achieve upon systematic biological evaluation. In a series of isoxazole-carboxamide derivatives (Hawash et al., 2024), the most potent compound MYM1 inhibited COX-1 with an IC₅₀ of 4.1 nM, while five compounds showed COX-2 IC₅₀ values of 0.24–1.30 μM with selectivity indices of 2.51–6.13 [1]. A structurally related indolyl-isoxazole compound achieved an IC₅₀ of 0.95 μM for COX-2, confirming that the isoxazole-carboxamide substructure common to the target compound supports sub-micromolar COX-2 engagement [2]. The target compound remains unprofiled against COX isoforms, and its activity relative to these benchmarks is unknown.

Inflammation COX-2 inhibition Isoxazole pharmacophore Structure-activity relationship

Bromine as a Synthetic Handle: Late-Stage Diversification Advantage Over Non-Halogenated Analogs

The 5-bromo substituent on the furan ring serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, enabling the generation of focused compound libraries from a single advanced intermediate. This contrasts with the non-halogenated analog N-(isoxazol-3-yl)furan-2-carboxamide, which lacks a reactive site for further derivatization without resorting to de novo synthesis . The bromine atom can be substituted with amines, thiols, alkoxides, or aryl/heteroaryl boronic acids under standard conditions . In the broader 5-bromofuran-2-carboxamide series, derivatives incorporating diverse amine, hydrazone, and thiosemicarbazone modifications have been synthesized in good yields and evaluated for antimicrobial activity, demonstrating the scaffold's amenability to library synthesis [1].

Medicinal chemistry Cross-coupling Late-stage functionalization Building block versatility

Dual-Heterocyclic Scaffold Advantage Over Single-Ring Furan or Isoxazole Carboxamides

The combination of brominated furan and isoxazole rings in a single molecule creates a dual-heterocyclic pharmacophore capable of engaging two distinct binding subpockets simultaneously, a feature absent in single-ring carboxamides. The furan ring participates in π-stacking and hydrophobic contacts, while the isoxazole ring contributes polarity and hydrogen-bonding capacity (TPSA 68.27 Ų, H-bond acceptors: 4, H-bond donors: 1 ). In the isoxazole-carboxamide series evaluated by Hawash et al. (2024), compounds bearing the full isoxazole-carboxamide scaffold demonstrated activity across COX-1, COX-2, and three cancer cell lines (CaCo-2, Hep3B, HeLa), with compound MYM4 achieving IC₅₀ values of 10.22, 4.84, and 1.57 μM respectively—comparable to doxorubicin in HeLa cells [1]. In contrast, simple furan-2-carboxamides without the isoxazole moiety showed activity only against Leishmania promastigotes at high micromolar concentrations (IC₅₀ 25.9–36.6 μM) [2].

Privileged scaffold Heterocyclic medicinal chemistry Multitarget engagement Molecular complexity

Isoxazole 3-yl vs. 5-yl Substitution: Differential Activity in EGFR-TK and p38 MAP Kinase Inhibition

The position of substitution on the isoxazole ring is a major determinant of kinase inhibitory profile. In a series of isoxazole derivatives targeting EGFR-TK, compounds with isoxazol-3-yl amide substitution (analogous to the target compound) were synthesized and evaluated against HepG2, MCF-7, and HCT-116 cancer cells, with the most potent members (4b, 25a) achieving IC₅₀ values of 6.38–9.96 μM . In contrast, 3,4-isoxazolediamide compounds with the amide attached at both the 3- and 4-positions achieved potent Hsp90 inhibition with dramatic depletion of client proteins [1]. The 5-yl substituted variant SKL2001 (N-(3-(1H-imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) activates Wnt/β-catenin signaling, representing a completely different biological mechanism . This position-dependent functional divergence underscores that the 3-yl amide linkage of the target compound predetermines its kinase-targeting pharmacophore geometry, distinguishing it from 5-yl-substituted isoxazole-furan hybrids that engage unrelated biological pathways.

Kinase inhibition EGFR tyrosine kinase p38 MAP kinase Isoxazole SAR

Priority Application Scenarios for 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide in Research & Discovery


Epigenetic Bromodomain (BRD) Inhibitor Screening and SAR Exploration

The 3-yl isoxazole-amide geometry positions this compound as a candidate for BET bromodomain (BRD2/BRD4) inhibitor screening, based on structural analogy to 3,5-dimethylisoxazole acetyl-lysine mimetics that achieve IC₅₀ <5 μM against BRD4(1) [1]. The bromine handle at the furan 5-position enables rapid parallel library synthesis via Suzuki-Miyaura coupling to explore the hydrophobic shelf adjacent to the KAc binding pocket. This scenario is aligned with the Novartis isoxazole carboxamide patent family (WO-2021097352-A1, US-2021/0198237) [2], which claims isoxazole carboxamides targeting epigenetic readers, confirming industrial interest in this precise chemotype.

Focused Antimicrobial Library Synthesis via Late-Stage Functionalization

The 5-bromofuran-2-carboxamide core has demonstrated antileishmanial activity (IC₅₀ 25.9 μM against L. donovani) [3], and the broader furan-2-carboxamide series exhibits antibacterial activity against E. coli and antifungal activity against C. albicans when functionalized with 2,4-dinitrophenylhydrazone moieties [4]. The target compound's bromine atom enables one-step diversification into hydrazone, thiosemicarbazone, and amine derivatives, making it an ideal starting point for antimicrobial library synthesis where each derivative can be screened against bacterial, fungal, and parasitic panels from a common progenitor.

Dual COX/Anticancer Phenotypic Screening in Inflammation-Driven Cancer Models

The isoxazole-carboxamide class has validated dual COX-2 inhibitory and antiproliferative activity: compound MYM4 inhibited COX-2 with an IC₅₀ of 0.24 μM (selectivity index ~4) while achieving antiproliferative IC₅₀ values of 10.22, 4.84, and 1.57 μM against CaCo-2, Hep3B, and HeLa cell lines respectively [5]. Compound 2b from the Hawash 2022 series showed HeLa IC₅₀ of 0.11 μg/mL—lower than doxorubicin—and COX-1 IC₅₀ of 0.391 μg/mL with a selectivity ratio of 1.44 [6]. The target compound, possessing the identical isoxazole-carboxamide pharmacophore, is appropriate for screening in inflammation-driven colorectal (CaCo-2), hepatocellular (Hep3B), and cervical (HeLa) cancer models where COX-2 overexpression is a known driver of tumor progression.

Kinase Inhibitor Discovery: EGFR-TK and Hsp90 Targeted Libraries

Isoxazol-3-yl amides have demonstrated EGFR-TK inhibitory activity with IC₅₀ values of 6.38–9.96 μM against HepG2, MCF-7, and HCT-116 cancer cell lines , while 3,4-isoxazolediamide analogs show potent Hsp90 inhibition with client protein depletion [7]. The target compound can serve as a core scaffold for kinase-focused medicinal chemistry, where the bromine atom permits late-stage introduction of diverse aromatic groups to probe the hydrophobic back pocket of the ATP-binding site.

Quote Request

Request a Quote for 5-Bromo-N-(isoxazol-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.